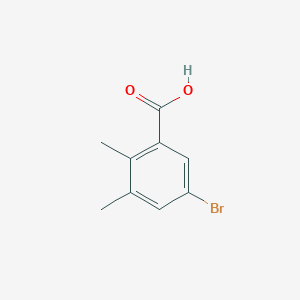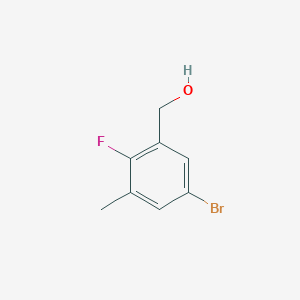
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Descripción general
Descripción
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole, also known as 3-bromo-1-THP-1,2,4-triazole, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry. It is a heterocyclic compound with a five-membered ring structure composed of three nitrogen atoms, a bromine atom, and a tetrahydro-pyran-2-yl group. It has been used as a starting material in the synthesis of various complexes, drugs, and other compounds. This compound has been studied for its potential applications in medicinal chemistry due to its ability to act as a ligand, chelating agent, and catalyst.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a compound that has been explored for its potential in various chemical syntheses. For instance, Gabbutt et al. (1995) discussed the formation of [2+2]-adducts with simple 2H-chromenes and 2H-thiochromenes, leading to tetrahydro[1]benzo(thio)pyrano[3,4-c][1,2]diazeto[1,2-a][1,2,4]triazoles (Gabbutt, Hepworth, & Heron, 1995). This demonstrates the compound's utility in producing complex heterocyclic structures, which are significant in the realm of organic chemistry.
Antimicrobial Applications
A study by Prakash et al. (2011) highlights the synthesis of fused heterocyclic 1,2,4-triazoles, which have shown important biological properties, particularly in antimicrobial applications. This indicates the potential of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole derivatives in contributing to the development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Antifungal and Anticancer Research
In a study by Tasaka et al. (1995), derivatives of this compound were evaluated for antifungal activity against Candida albicans both in vitro and in vivo, suggesting potential use in antifungal therapies (Tasaka, Tamura, Matsushita, Kitazaki, Hayashi, Okonogi, & Itoh, 1995). Additionally, Mohammed et al. (2020) synthesized a new sugar imine molecule using a concept of click chemistry, indicating the versatility of this compound in synthesizing novel molecules with potential biological applications, including anticancer research (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Propiedades
IUPAC Name |
3-bromo-1-(oxan-2-yl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c8-7-9-5-11(10-7)6-3-1-2-4-12-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIJEIPLOFHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




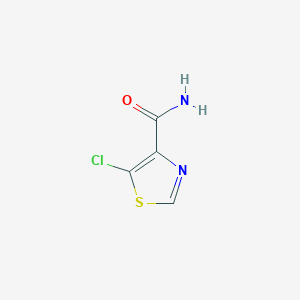
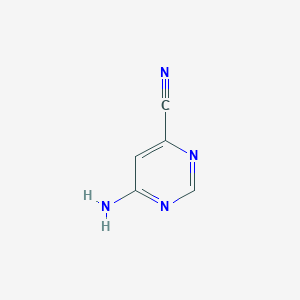


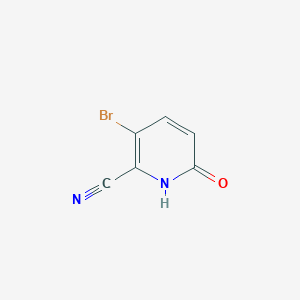
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)



![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
